molecular formula C17H11NO2 B2603548 3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile CAS No. 1409440-76-1

3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile

Cat. No.: B2603548
CAS No.: 1409440-76-1
M. Wt: 261.28
InChI Key: DKEHUJVTIZIZIW-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran compounds can vary greatly depending on the specific compound. For example, 1-(1-benzofuran-2-yl)propan-2-amine has a molecular weight of 175.23 .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, 3-hydroxy-3H-benzofuran-2-one can undergo a domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary greatly depending on the specific compound. For example, 1-(1-benzofuran-2-yl)propan-2-amine is a liquid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Precursor : The compound has been utilized as a precursor in the synthesis of novel heterocycles, demonstrating its versatility in chemical reactions. Specifically, it has been involved in facile reactions leading to the creation of novel heterocycles by interacting with various hydrazides, showcasing its potential in the development of new chemical entities (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

  • Oxidative Cyclizations : In another study, the compound participated in oxidative cyclizations with conjugated alkenes to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This process highlights its utility in creating structurally diverse molecules for further pharmaceutical exploration (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Material Science and Polymer Chemistry

  • Dielectric and Thermal Properties : The compound has contributed to advancements in material science, particularly in the synthesis of methacrylate polymers bearing chalcone side groups. Its role in this context is critical for understanding the thermal behavior and dielectric properties of these polymers, which have potential applications in electronics and material engineering (Çelik & Coskun, 2018).

Biological Activities and Pharmaceutical Applications

  • Antioxidant Properties : A derivative was evaluated for its antioxidant properties, demonstrating significant radical scavenging potency. Such studies highlight the potential pharmaceutical applications of derivatives in developing treatments or supplements targeting oxidative stress-related conditions (Then et al., 2017).

  • Antiproliferative Activity : Research into novel quinoline derivatives containing the benzofuran moiety revealed promising antiproliferative potential against various cancer cell lines. This underscores the compound's relevance in cancer research, particularly in the synthesis of new chemotherapeutic agents (Santoshkumar et al., 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards of benzofuran compounds can vary greatly depending on the specific compound. For instance, 1-(1-Benzofuran-3-Yl)Ethanol can cause burns by all exposure routes .

Future Directions

Given their diverse pharmacological activities, benzofuran and its derivatives have attracted much attention for their potential applications as drugs . Future research may focus on discovering novel benzofuran compounds and studying their biological activities.

Properties

IUPAC Name

3-(1-benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO2/c18-10-14(12-6-2-1-3-7-12)17(19)15-11-20-16-9-5-4-8-13(15)16/h1-9,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEHUJVTIZIZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)C2=COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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